REACTION_CXSMILES
|
[OH:1]N1[C:6](=[O:7])[C:5]2=CC=CC=C2C1=O.[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][C:22]([OH:25])([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14]>>[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][CH:22]([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14].[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:19][C:18]([CH3:28])([CH2:24][C:22]([C:6](=[O:7])[CH3:5])([CH2:21]3)[CH2:23]1)[CH2:17]2)(=[O:15])[CH3:14].[CH3:13][C:16]12[CH2:23][C:22]3([OH:25])[CH2:24][CH:18]([CH2:19][C:20]([CH3:27])([CH2:21]3)[CH2:26]1)[CH2:17]2.[CH3:27][C:20]12[CH2:21][CH:22]3[CH2:23][CH:16]([CH2:17][C:18]([CH3:28])([C:24]3=[O:1])[CH2:19]1)[CH2:26]2
|
Name
|
1-acetyl-3,5-dimethyl-7-adamantanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]N1[C:6](=[O:7])[C:5]2=CC=CC=C2C1=O.[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][C:22]([OH:25])([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14]>>[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][CH:22]([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14].[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:19][C:18]([CH3:28])([CH2:24][C:22]([C:6](=[O:7])[CH3:5])([CH2:21]3)[CH2:23]1)[CH2:17]2)(=[O:15])[CH3:14].[CH3:13][C:16]12[CH2:23][C:22]3([OH:25])[CH2:24][CH:18]([CH2:19][C:20]([CH3:27])([CH2:21]3)[CH2:26]1)[CH2:17]2.[CH3:27][C:20]12[CH2:21][CH:22]3[CH2:23][CH:16]([CH2:17][C:18]([CH3:28])([C:24]3=[O:1])[CH2:19]1)[CH2:26]2
|
Name
|
1-acetyl-3,5-dimethyl-7-adamantanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]N1[C:6](=[O:7])[C:5]2=CC=CC=C2C1=O.[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][C:22]([OH:25])([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14]>>[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][CH:22]([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14].[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:19][C:18]([CH3:28])([CH2:24][C:22]([C:6](=[O:7])[CH3:5])([CH2:21]3)[CH2:23]1)[CH2:17]2)(=[O:15])[CH3:14].[CH3:13][C:16]12[CH2:23][C:22]3([OH:25])[CH2:24][CH:18]([CH2:19][C:20]([CH3:27])([CH2:21]3)[CH2:26]1)[CH2:17]2.[CH3:27][C:20]12[CH2:21][CH:22]3[CH2:23][CH:16]([CH2:17][C:18]([CH3:28])([C:24]3=[O:1])[CH2:19]1)[CH2:26]2
|
Name
|
1-acetyl-3,5-dimethyl-7-adamantanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |